Introduction: The Strategic Value of 3,4-Dimethylcyclopent-2-enone
Introduction: The Strategic Value of 3,4-Dimethylcyclopent-2-enone
An In-depth Technical Guide to 3,4-Dimethylcyclopent-2-enone (CAS: 30434-64-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
3,4-Dimethylcyclopent-2-enone is a versatile organic compound built upon a five-membered carbocyclic ring.[1] Its structure is characterized by a ketone at the 1-position and methyl groups at the 3 and 4-positions, creating a conjugated enone system.[1] This arrangement is not merely a structural curiosity; it is the very source of the molecule's synthetic power, rendering it a valuable building block in organic chemistry.[1][2] The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This inherent reactivity allows it to participate in a variety of crucial carbon-carbon bond-forming reactions.
Primarily, it is recognized for its utility as a dienophile in Diels-Alder reactions, a cornerstone for the construction of complex polycyclic structures that form the backbone of many natural products and pharmaceutical agents.[1][2] Its applications extend to fragrance compositions and as a key intermediate in multi-step syntheses.[2] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective application in research and development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. 3,4-Dimethylcyclopent-2-enone is typically a colorless to light yellow liquid with a distinct odor.[2]
Key Properties
| Property | Value | Source |
| CAS Number | 30434-64-1 | [1][3][4] |
| Molecular Formula | C₇H₁₀O | [1][3][5] |
| Molecular Weight | 110.15 g/mol | [1][3] |
| Physical Form | Liquid | [2] |
| IUPAC Name | 3,4-dimethylcyclopent-2-en-1-one | [3] |
| SMILES | CC1CC(=O)C=C1C | [3][4] |
| InChIKey | XSOSLVVAKBKYRV-UHFFFAOYSA-N | [3][5] |
| Boiling Point (calc.) | 446.80 K (173.65 °C) | [5] |
| Purity (Typical) | >95.0% (GC) | [4] |
Safety and Handling
As a flammable liquid, appropriate precautions are necessary.[6] Handling should occur in a well-ventilated area, away from ignition sources, and while wearing appropriate personal protective equipment (PPE).
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Signal Word: Danger
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Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Storage: Store in a cool, well-ventilated place.[6] It is often recommended to be sealed in a dry environment at room temperature.
Synthesis Pathway: An Intramolecular Approach
The synthesis of cyclopentenone scaffolds is a well-established area of organic chemistry.[7] For 3,4-Dimethylcyclopent-2-enone, a common and effective method involves an intramolecular cyclization-condensation reaction. One documented route utilizes isopropyl crotonate as the starting material, which undergoes cyclization in the presence of polyphosphoric acid (PPA).[8]
Causality of Experimental Choice: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent. Its high viscosity and boiling point allow the reaction to be conducted at elevated temperatures (e.g., 100°C), which is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.[8] The acid protonates the ester's carbonyl group, activating it for the subsequent intramolecular electrophilic attack that forms the five-membered ring. The final dehydration step, also promoted by PPA, creates the thermodynamically stable conjugated double bond.
Experimental Protocol: Synthesis from Isopropyl Crotonate
This protocol is based on the synthetic method referenced in the literature.[8]
-
Reaction Setup:
-
Equip a 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Purge the entire apparatus with dry nitrogen to ensure an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Charge the flask with 1 L of polyphosphoric acid (PPA).
-
-
Initiation and Reagent Addition:
-
Begin vigorous stirring and heat the PPA to 100°C using a heating mantle. A static nitrogen atmosphere should be maintained.
-
Once the temperature is stable, slowly add isopropyl crotonate (76.9 g, 0.6 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The slow addition is critical to control the reaction exotherm.
-
-
Reaction and Monitoring:
-
Maintain the reaction mixture at 100°C with continuous stirring for 2-3 hours.
-
Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with diethyl ether, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material indicates reaction completion.
-
-
Workup and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture onto a large volume of crushed ice (approx. 3-4 kg) in a separate large beaker with stirring. This quenching step must be performed cautiously as it is highly exothermic.
-
Allow the ice to melt completely. The product will separate as an organic layer.
-
-
Extraction and Neutralization:
-
Transfer the aqueous mixture to a large separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 300 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine, 1 x 300 mL) to reduce the amount of dissolved water.
-
-
Drying and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to yield 3,4-Dimethylcyclopent-2-enone as a colorless to pale yellow liquid.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Dimethylcyclopent-2-enone.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3,4-Dimethylcyclopent-2-enone stems from its α,β-unsaturated ketone moiety. This functional group provides two primary sites for reaction: the carbonyl carbon and the β-carbon of the double bond. Its reactions are dominated by conjugate additions.[9]
Michael (1,4-Conjugate) Addition
The Michael addition is a cornerstone reaction for this molecule, involving the addition of a nucleophile (the Michael donor) to the β-carbon of the enone system (the Michael acceptor).[9][10] This reaction is highly valuable for forming 1,5-dicarbonyl compounds or for introducing a variety of substituents at the 4-position after protonation.
-
Mechanism Rationale: The reaction proceeds via a soft nucleophile attacking the soft electrophilic β-carbon.[10] This is orbitally controlled and favored for stabilized nucleophiles like enolates (from malonates, β-ketoesters), organocuprates (Gilman reagents), and amines.[9][11] The resulting enolate intermediate is then protonated to give the final product.
-
Significance: This reaction is fundamental in building molecular complexity. For instance, the product of a Michael addition can subsequently undergo an intramolecular aldol condensation, which is the basis of the renowned Robinson annulation for forming six-membered rings.[12][13][14]
Diels-Alder Reaction
In the Diels-Alder reaction, the conjugated enone system of 3,4-Dimethylcyclopent-2-enone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[1][2] This cycloaddition is a powerful tool for rapidly generating bicyclic and polycyclic systems with high stereocontrol.
-
Mechanism Rationale: This is a concerted [4+2] cycloaddition reaction. The electron-withdrawing ketone group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital). The methyl groups on the ring can influence the stereochemical outcome of the cycloaddition.
Reactivity Overview Diagram
Caption: Key reaction pathways for 3,4-Dimethylcyclopent-2-enone.
Applications in Research and Drug Development
The predictable reactivity of 3,4-Dimethylcyclopent-2-enone makes it a valuable intermediate in the synthesis of complex target molecules.
-
Natural Product Synthesis: The cyclopentenone ring is a common structural motif in many natural products, including prostaglandins and jasmonates. Substituted cyclopentenones like this one serve as chiral pool starting materials or key intermediates in their total synthesis.
-
Construction of Fused Ring Systems: As a precursor in annulation reactions, it is instrumental in synthesizing steroids and terpenoids, which often contain fused six-membered rings.[12] The Wieland-Miescher ketone, a classic building block for steroid synthesis, is a product of a Robinson annulation.[12]
-
Fragrance Industry: Cyclopentenone derivatives are known for their use in flavoring and fragrance applications.[2][15] While this specific molecule's primary value is as a synthetic intermediate, related structures are noted for their distinct odors.[16]
-
Medicinal Chemistry: The cyclopentenone core can be found in molecules with biological activity. The ability to functionalize the ring through conjugate addition allows for the systematic generation of analogues for structure-activity relationship (SAR) studies in drug discovery programs. For example, related cyclopentene intermediates are used to prepare compounds with antidiabetic activity.[17]
Analytical Characterization
Confirming the identity and purity of 3,4-Dimethylcyclopent-2-enone is typically achieved through a combination of spectroscopic methods. The data below represents expected values.
Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups, a methylene group (CH₂), a single vinylic proton, and a single allylic proton. Splitting patterns will confirm connectivity. |
| ¹³C NMR | A signal for a carbonyl carbon (~200-210 ppm), two signals for the sp² carbons of the double bond, and signals for the sp³ carbons of the methyl groups and the ring methylene and methine carbons.[3] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone (typically ~1700-1720 cm⁻¹). A band for the C=C stretch (~1620-1640 cm⁻¹). C-H stretching bands for sp² and sp³ carbons. |
| Mass Spectrometry | A molecular ion (M⁺) peak corresponding to its molecular weight (110.15).[3] Fragmentation patterns would likely involve loss of methyl or CO groups. |
Note: For detailed, interactive spectra, public databases like PubChem are recommended resources.[3]
Conclusion
3,4-Dimethylcyclopent-2-enone is more than a simple cyclic ketone; it is a strategically important synthetic intermediate. Its value lies in the predictable and versatile reactivity of its conjugated enone system, which enables chemists to perform powerful transformations like Michael additions and Diels-Alder reactions. A firm grasp of its synthesis, handling requirements, and chemical behavior, as detailed in this guide, empowers researchers and drug development professionals to effectively leverage this molecule in the creation of novel and complex chemical entities.
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